molecular formula C18H16O5 B1141617 Combretastatin D1 CAS No. 117709-78-1

Combretastatin D1

Cat. No.: B1141617
CAS No.: 117709-78-1
M. Wt: 312.32
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

Combretastatin D1 (CD1) is a member of the combretastatin family, which are natural compounds derived from the South African tree Combretum caffrum. This compound has garnered significant attention due to its potent biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its unique structure, which includes a cyclic diaryl ether framework. This structure is crucial for its biological activity, particularly its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves:

  • Inhibition of Microtubule Formation : CD1 disrupts the normal function of microtubules, which are essential for cell division. This disruption leads to mitotic arrest and subsequent apoptosis in cancer cells .
  • Vascular Disruption : CD1 has been shown to cause rapid vascular shutdown in tumors, leading to central tumor necrosis. This effect is mediated through alterations in endothelial cell morphology and function .

2.1 Antitumor Activity

This compound exhibits significant antitumor activity across various cancer cell lines. The following table summarizes the IC50 values for CD1 against different tumor cell lines:

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)0.11 ± 0.01
HCT116 (Colon)0.20 ± 0.02
K562 (Leukemia)0.15 ± 0.01
A549 (Lung)0.14 ± 0.01

These results indicate that CD1 is particularly effective against breast and colon cancer cell lines, with IC50 values in the low micromolar range.

2.2 Anti-inflammatory Effects

In addition to its antitumor properties, CD1 also exhibits anti-inflammatory activities. Studies have shown that it can modulate inflammatory pathways in macrophages, reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 . This dual action makes it a candidate for combination therapies aimed at both tumor reduction and inflammation management.

3.1 Preclinical Studies

In preclinical models, this compound has demonstrated significant efficacy:

  • Tumor Models : In murine models of breast cancer, treatment with CD1 resulted in substantial tumor regression and prolonged survival compared to control groups .
  • Combination Therapies : When used in combination with conventional chemotherapeutics like paclitaxel, CD1 enhanced the overall antitumor effect, suggesting a synergistic relationship that could improve treatment outcomes .

3.2 Clinical Trials

Currently, this compound is being explored in clinical settings for its potential use against various cancers:

  • Phase II Trials : It is under evaluation for its effectiveness in anaplastic thyroid carcinoma and non-small cell lung cancer . Early results indicate promising responses, particularly when combined with other agents.

4. Conclusion

This compound represents a significant advancement in the search for effective anticancer agents due to its potent antitumor and anti-inflammatory properties. Ongoing research into its mechanisms of action and therapeutic applications will likely enhance our understanding of its role in cancer treatment.

As research progresses, further studies will be necessary to fully elucidate the potential of this compound in clinical settings and to optimize its use in combination therapies for improved patient outcomes.

Properties

IUPAC Name

13-hydroxy-3,6,15-trioxatetracyclo[14.2.2.110,14.02,4]henicosa-1(19),10(21),11,13,16(20),17-hexaen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c19-14-7-1-11-2-8-17(20)21-10-16-18(23-16)12-3-5-13(6-4-12)22-15(14)9-11/h1,3-7,9,16,18-19H,2,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGWIGJGNQCZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OCC2C(O2)C3=CC=C(C=C3)OC4=C(C=CC1=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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